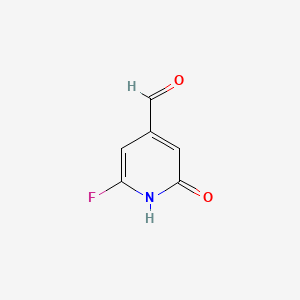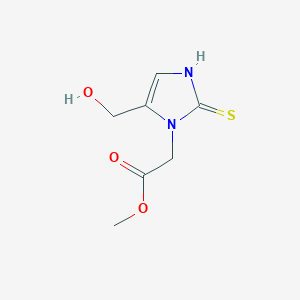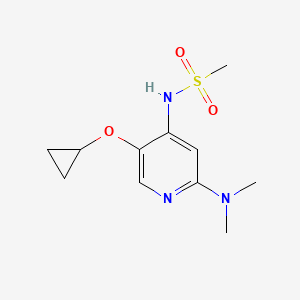
3-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide is an organic compound with a complex structure that includes a cyclohexyloxy group, a hydroxy group, and a N-methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-hydroxybenzoic acid with cyclohexanol in the presence of a dehydrating agent to form the cyclohexyloxy derivative. This intermediate is then reacted with N-methylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexyloxy)-2-hydroxybenzamide: Lacks the N-methyl group, which may affect its chemical reactivity and biological activity.
2-Hydroxy-N-methylbenzamide: Lacks the cyclohexyloxy group, which may influence its solubility and interaction with biomolecules.
3-(Cyclohexyloxy)-2-hydroxy-N-ethylbenzamide: Contains an ethyl group instead of a methyl group, potentially altering its pharmacokinetic properties.
Uniqueness
3-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide is unique due to the presence of both the cyclohexyloxy and N-methyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
3-cyclohexyloxy-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C14H19NO3/c1-15-14(17)11-8-5-9-12(13(11)16)18-10-6-3-2-4-7-10/h5,8-10,16H,2-4,6-7H2,1H3,(H,15,17) |
InChI Key |
YQNDSDQFXKNNFS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)OC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Octahydroquinolin-1(2H)-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14848666.png)
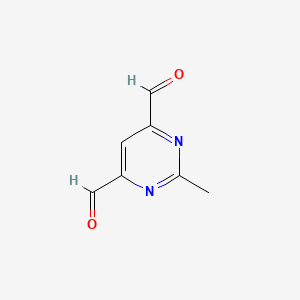
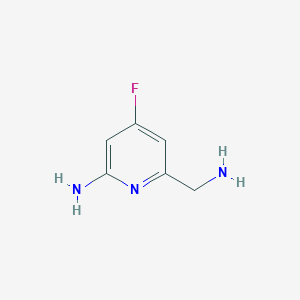



![6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B14848703.png)


